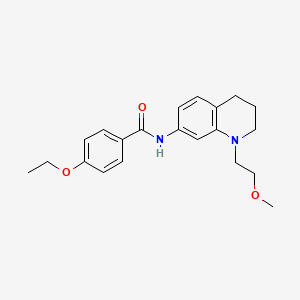

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

描述

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a 2-methoxyethyl group and at the 7-position with a 4-ethoxybenzamide moiety. The ethoxy and methoxy groups enhance solubility compared to halogenated analogs, while the tetrahydroquinoline core provides conformational rigidity for target binding .

属性

IUPAC Name |

4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-26-19-10-7-17(8-11-19)21(24)22-18-9-6-16-5-4-12-23(13-14-25-2)20(16)15-18/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJXFNXNCSPVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline ring through a Pictet-Spengler reaction, followed by the introduction of the ethoxy and methoxyethyl groups via nucleophilic substitution reactions. The final step involves the coupling of the substituted tetrahydroquinoline with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

化学反应分析

Types of Reactions

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzamide or tetrahydroquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

科学研究应用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

作用机制

The mechanism of action of 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but typically involve modulation of cellular signaling pathways or inhibition of key enzymes.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key features of 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with analogs from recent literature:

Key Differences and Implications

Substituent Effects on Solubility and Binding: The 2-methoxyethyl group in the compound of interest introduces ether linkages, improving aqueous solubility compared to the morpholine- or piperidine-carbonyl groups in analogs 10e and 10g, which are more lipophilic due to their amide bonds and fluorinated benzamide groups .

Biological Activity :

- Analogs like 10e exhibit potent mTOR inhibition (IC50 = 12 nM) due to strong hydrophobic interactions from trifluoromethyl groups. The compound of interest, with its ethoxy group, may prioritize solubility over potency, making it suitable for oral formulations .

- The tert-butyl -substituted analog in highlights trade-offs between lipophilicity and safety, as bulky alkyl groups increase membrane permeability but may elevate toxicity risks .

Computational Insights: Molecular docking studies on morpholine-substituted tetrahydroquinolines (e.g., 10e) suggest that carbonyl groups at the 1-position stabilize hydrogen bonds with mTOR’s ATP-binding site. The 2-methoxyethyl group’s flexibility might reduce such interactions, necessitating structural optimization for target engagement .

生物活性

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C21H26N2O3

- Molecular Weight : 354.4427 g/mol

- CAS Number : 1173268-11-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects by:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in disease pathways, such as protein tyrosine phosphatases (PTPs), which are critical in regulating insulin signaling and thus are potential targets for treating type 2 diabetes and obesity .

- Receptor Modulation : It may interact with receptors that mediate cellular signaling pathways relevant to metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antidiabetic Potential

Studies have shown that derivatives similar to this compound can enhance insulin-stimulated glucose uptake. For example, compounds designed based on similar structures demonstrated significant inhibitory activity against PTP1B (IC50 = 0.07 μM), indicating potential for managing glucose levels in diabetic conditions .

2. Anticancer Properties

The compound's structure suggests it may possess anticancer properties. Tetrahydroquinoline derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.

3. Antimicrobial Activity

Preliminary studies suggest that compounds with similar tetrahydroquinoline structures exhibit antimicrobial properties. These compounds may disrupt bacterial cell membranes or inhibit vital metabolic pathways in pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and what are critical optimization parameters?

- Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions .

- Step 2 : Introduction of the 2-methoxyethyl group via nucleophilic substitution or reductive amination .

- Step 3 : Coupling of the benzamide moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

- Critical Parameters : Temperature control (<5°C during coupling), solvent polarity (e.g., DMF or THF), and purification via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond integrity. Key signals include the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and tetrahydroquinoline protons (δ 2.8–3.2 ppm for CH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 423.2154) .

- Infrared Spectroscopy (FT-IR) : Confirms amide C=O stretch (~1650 cm) and ether C-O bonds (~1250 cm) .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer : Initial screens focus on:

- Enzyme Inhibition : Testing against targets like PTP1B or nitric oxide synthase (nNOS) using fluorometric assays (IC determination) .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess viability at 10–100 µM concentrations .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with receptors like RORγ (common for tetrahydroquinoline derivatives) .

Advanced Research Questions

Q. How can contradictory solubility and stability data be resolved during formulation studies?

- Answer : Contradictions arise from solvent polarity and pH dependence. Mitigation strategies include:

- Solubility Profiling : Use of biorelevant media (FaSSIF/FeSSIF) and co-solvents (e.g., PEG-400) .

- Stability Studies : HPLC monitoring under accelerated conditions (40°C/75% RH) to identify degradation products (e.g., hydrolysis of the ethoxy group) .

- Salt Formation : Screening with counterions (e.g., HCl or sodium citrate) to enhance crystalline stability .

Q. What computational methods are effective for predicting binding modes with biological targets?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with RORγ or nNOS. Key residues: Arg367 (RORγ) and heme-binding pocket (nNOS) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .

- QM/MM Calculations : Gaussian09 for electronic structure analysis of amide bond reactivity .

Q. How can synthetic yields be improved while minimizing side products like N-overacylation?

- Answer :

- Stepwise Protection : Use of tert-butoxycarbonyl (Boc) groups on the tetrahydroquinoline nitrogen before benzamide coupling .

- Catalytic Optimization : Palladium-catalyzed cross-coupling for regioselective functionalization (e.g., Suzuki-Miyaura for aryl groups) .

- Reaction Monitoring : In-situ FT-IR or LC-MS to detect intermediates and terminate reactions at >90% conversion .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。